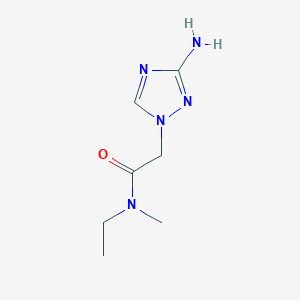
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-ethyl-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-ethyl-N-methylacetamide is a heterocyclic compound that features a 1,2,4-triazole ring with an amino group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-ethyl-N-methylacetamide can be achieved through multiple pathways. One common method involves the reaction of succinic anhydride with aminoguanidine hydrochloride and a variety of amines . The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine. For example, aliphatic amines (both primary and secondary) can react via nucleophilic opening of the succinimide ring followed by recyclization of the 1,2,4-triazole ring .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave irradiation is often employed to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-ethyl-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Substitution: The amino group and other substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-ethyl-N-methylacetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-ethyl-N-methylacetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as imidazoleglycerol-phosphate dehydratase, which plays a role in histidine biosynthesis . This inhibition disrupts metabolic pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A related compound with similar structural features but different functional groups.
1,2,4-Triazole: The parent compound of the triazole family, which serves as a core structure for many derivatives.
Uniqueness
2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-ethyl-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13N5O |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-(3-amino-1,2,4-triazol-1-yl)-N-ethyl-N-methylacetamide |
InChI |
InChI=1S/C7H13N5O/c1-3-11(2)6(13)4-12-5-9-7(8)10-12/h5H,3-4H2,1-2H3,(H2,8,10) |
InChI Key |
WUJZINQVZKMZLW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)CN1C=NC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione](/img/structure/B13488282.png)
![Tert-butyl (2-azabicyclo[4.1.0]heptan-6-YL)carbamate](/img/structure/B13488290.png)





![benzyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate](/img/structure/B13488344.png)


